molecular formula C10H8N2O4 B3310131 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid CAS No. 944907-16-8

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No. B3310131
M. Wt: 220.18 g/mol
InChI Key: QAGOQFIFSCKSDS-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and a carboxylic acid group. This compound has shown promising results in various biological and chemical applications, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid varies depending on the application. In antimicrobial studies, this compound has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. In anticancer studies, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. In metal ion detection studies, this compound acts as a chelating agent, binding to metal ions and emitting fluorescence.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid are dependent on the application. In antimicrobial studies, this compound has been shown to have low toxicity to mammalian cells, making it a promising candidate for further research. In anticancer studies, this compound has shown potential as a selective anticancer agent, targeting cancer cells while sparing healthy cells. In metal ion detection studies, this compound has shown high selectivity and sensitivity for various metal ions.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid in lab experiments include its diverse applications, low toxicity to mammalian cells, and high selectivity and sensitivity for metal ions. However, the limitations of using this compound include the multistep synthesis process required to obtain it and the need for careful control of reaction conditions to obtain a high yield of the final product.

Future Directions

The potential future directions for research on 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid are numerous. Some possible directions include further studies on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential use as a fluorescent probe for the detection of metal ions. In addition, further research could be conducted on the development of new catalysts using this compound as a ligand. Overall, the potential applications of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid make it a promising candidate for further research in various fields.

Scientific Research Applications

The potential applications of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid in scientific research are diverse. This compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, this compound has shown potential as a ligand for the development of new catalysts in organic synthesis.

properties

IUPAC Name

5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)8-11-12-9(16-8)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGOQFIFSCKSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208144
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

CAS RN

944907-16-8
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944907-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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